molecular formula C9H11Cl3N2O B1627328 N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 22010-09-9

N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1627328
CAS No.: 22010-09-9
M. Wt: 269.6 g/mol
InChI Key: NJBFMQYWLBEXST-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a dichlorophenyl group and a methylaminoacetamide moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3,4-dichloroaniline with methylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3,4-Dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dichlorophenyl)-2-chloroacetamide.

    Step 2: The resulting N-(3,4-dichlorophenyl)-2-chloroacetamide is then reacted with methylamine to yield N-(3,4-dichlorophenyl)-2-(methylamino)acetamide.

    Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-(ethylamino)acetamide hydrochloride
  • N-(3,4-Dichlorophenyl)-2-(propylamino)acetamide hydrochloride
  • N-(3,4-Dichlorophenyl)-2-(butylamino)acetamide hydrochloride

Comparison: N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative exhibits different reactivity and potency in various applications. The presence of the dichlorophenyl group enhances its stability and interaction with molecular targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O.ClH/c1-12-5-9(14)13-6-2-3-7(10)8(11)4-6;/h2-4,12H,5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFMQYWLBEXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585575
Record name N-(3,4-Dichlorophenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22010-09-9
Record name N-(3,4-Dichlorophenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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